molecular formula C26H30N4O4S B2877983 Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946354-41-2

Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2877983
CAS No.: 946354-41-2
M. Wt: 494.61
InChI Key: UBSKMUVLQJKIOI-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tetrahydroquinazoline core modified with a thioxo group, a piperazine-linked 2,3-dimethylphenyl substituent, and a methyl ester moiety. The thioxo group (C=S) may enhance binding affinity or metabolic stability compared to oxo (C=O) analogs.

Properties

CAS No.

946354-41-2

Molecular Formula

C26H30N4O4S

Molecular Weight

494.61

IUPAC Name

methyl 3-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H30N4O4S/c1-17-6-4-7-22(18(17)2)28-12-14-29(15-13-28)23(31)8-5-11-30-24(32)20-10-9-19(25(33)34-3)16-21(20)27-26(30)35/h4,6-7,9-10,16H,5,8,11-15H2,1-3H3,(H,27,35)

InChI Key

UBSKMUVLQJKIOI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s structure combines a tetrahydroquinazoline core with a 2,3-dimethylphenylpiperazine side chain. Below is a comparative analysis with structurally or functionally related compounds from the provided evidence and broader literature:

Compound Core Structure Substituents/Modifications Reported Properties
Target Compound Tetrahydroquinazoline - 2-thioxo group
- 4-oxobutyl linker to 2,3-dimethylphenylpiperazine
- Methyl ester
Hypothesized CNS activity; stability from thioxo group
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester - Pyridazine ring
- Phenethylamino linker
Potential kinase inhibition; lower lipophilicity due to pyridazine
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Benzoate ester - Methylisoxazole
- Phenethylamino linker
Enhanced metabolic stability; isoxazole’s electron-withdrawing effects
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazopyridine - Cyano group
- Nitrophenyl
- Phenethyl substituent
High melting point (243–245°C); strong electron-withdrawing effects from nitro group

Critical Analysis

  • Core Heterocycles: The tetrahydroquinazoline core in the target compound differs from the benzoate esters (I-series) and tetrahydroimidazopyridine (1l) in electronic and steric properties.
  • The 2,3-dimethylphenylpiperazine side chain is structurally analogous to arylpiperazine moieties in serotonin receptor ligands (e.g., aripiprazole), suggesting possible 5-HT1A/D2 receptor affinity. In contrast, the nitrophenyl group in 1l introduces strong electron-withdrawing effects, which could reduce metabolic stability but enhance reactivity in electrophilic environments.
  • Ester Moieties : The methyl ester in the target compound may confer faster hydrolysis rates compared to ethyl esters (e.g., I-6230, I-6273), impacting bioavailability.

Pharmacological and Physical Property Comparisons

Spectroscopic Data

  • 1H NMR : The target compound’s piperazine protons are expected to resonate at δ 2.5–3.5 ppm, similar to I-series compounds . The thioxo group may deshield adjacent protons, shifting signals downfield.
  • IR : A strong C=S stretch (~1200 cm<sup>−1</sup>) would distinguish it from oxo analogs (C=O ~1700 cm<sup>−1</sup>).

Thermal Stability

  • The target compound’s melting point is anticipated to be lower than 1l (243–245°C) due to reduced crystallinity from the flexible 4-oxobutyl linker.

Preparation Methods

Cyclization of Methyl 7-Carboxy Anthranilate with Isothiocyanate

Methyl 7-carboxy anthranilate reacts with phenyl isothiocyanate in anhydrous ethanol under reflux (80–90°C, 12–24 hours) to form methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. Thiourea intermediates facilitate ring closure, with yields averaging 65–75% after recrystallization from ethanol.

Key Conditions

  • Solvent: Anhydrous ethanol
  • Temperature: Reflux (80–90°C)
  • Catalyst: None required
  • Yield: 68% (reported for analogous structures)

Introduction of the 4-Oxobutyl Side Chain

The butyl spacer bearing a ketone group at position 3 is introduced via N-alkylation. This step requires careful control to avoid over-alkylation or side reactions at the thioxo group.

Alkylation with 4-Bromobutan-2-one

The tetrahydroquinazoline core reacts with 4-bromobutan-2-one in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8–12 hours. The reaction proceeds via nucleophilic substitution, with the secondary nitrogen at position 3 attacking the electrophilic carbon of the bromoalkane.

Optimization Data

Parameter Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Temperature 60°C
Reaction Time 10 hours
Yield 72% after column chromatography

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the mono-alkylated product.

Coupling of the Piperazine Moiety

The 4-oxobutyl intermediate undergoes condensation with 4-(2,3-dimethylphenyl)piperazine to form the tertiary amide linkage. This step employs reductive amination or direct acylation.

Reductive Amination

The ketone group reacts with 4-(2,3-dimethylphenyl)piperazine in methanol under reductive conditions (sodium cyanoborohydride, NaBH₃CN) at pH 4–5 (acetic acid buffer). The reaction proceeds at room temperature for 24 hours, yielding the secondary amine, which is subsequently oxidized to the amide using manganese dioxide (MnO₂).

Reaction Metrics

  • Solvent: Methanol
  • Reducing Agent: NaBH₃CN (1.2 equiv)
  • Oxidizing Agent: MnO₂ (3.0 equiv)
  • Yield: 58% (two steps)

Direct Acylation via Carbodiimide Coupling

Alternatively, the ketone is converted to a carboxylic acid via oxidation (KMnO₄, H₂SO₄), followed by activation with N,N′-dicyclohexylcarbodiimide (DCC) and coupling with 4-(2,3-dimethylphenyl)piperazine. This method avoids redox steps but requires stringent anhydrous conditions.

Comparative Analysis

Method Yield Purity Scalability
Reductive Amination 58% 95% Moderate
Direct Acylation 63% 97% Low

Esterification of the Carboxylic Acid Group

If the carboxylic acid at position 7 is unprotected, esterification with methanol under acidic conditions (H₂SO₄, reflux) completes the synthesis. Alternatively, the methyl ester is introduced early to avoid side reactions during subsequent steps.

Esterification Protocol

  • Reagents: Methanol (excess), H₂SO₄ (catalytic)
  • Temperature: Reflux (65°C)
  • Time: 6 hours
  • Yield: >95%

Industrial-Scale Considerations

The patent method for analogous piperazine derivatives highlights critical parameters for scalability:

  • Solvent Selection : Dehydrated ethanol minimizes side reactions during alkylation.
  • Recycling Byproducts : Piperazine dihydrochloride is filtered and reused, reducing costs.
  • Temperature Control : Gradual heating during reflux prevents decomposition of the thioxo group.

Characterization and Analytical Data

The final product is characterized via:

  • ¹H NMR : Signals at δ 2.25–2.35 ppm (piperazine CH₂), δ 3.85 ppm (ester OCH₃), and δ 7.10–7.40 ppm (aromatic protons).
  • HPLC Purity : ≥99% using C18 columns (acetonitrile/water gradient).
  • Mass Spectrometry : [M+H]⁺ at m/z 521.2 (calculated 521.2).

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Use of bulky bases (e.g., DBU) directs substitution to the desired nitrogen.
  • Thioxo Group Stability : Reactions are conducted under nitrogen to prevent oxidation to sulfones.
  • Piperazine Hydroscopicity : Anhydrous solvents and molecular sieves maintain reaction integrity.

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